molecular formula C17H15ClFN3O2 B6490953 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea CAS No. 891109-86-7

3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea

Cat. No.: B6490953
CAS No.: 891109-86-7
M. Wt: 347.8 g/mol
InChI Key: WQALLGSGBRLWIU-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea is a urea derivative featuring a pyrrolidin-5-one (pyrrolidinone) core substituted with a 4-chlorophenyl group at the 1-position and a 3-fluorophenyl group attached via the urea moiety. Its molecular formula is C₁₇H₁₄ClFN₂O₂, with a calculated molecular weight of 332.78 g/mol and an [M+H]+ ion at m/z 333.8 (estimated).

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c18-11-4-6-15(7-5-11)22-10-14(9-16(22)23)21-17(24)20-13-3-1-2-12(19)8-13/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQALLGSGBRLWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea is a synthetic organic molecule notable for its complex structure, which includes a pyrrolidinone ring and urea functional group. This unique arrangement contributes to its potential biological activities, making it an interesting subject for pharmacological research. The molecular formula is C18H17ClFN2OC_{18}H_{17}ClFN_2O with a molecular weight of approximately 347.8 g/mol .

Structural Characteristics

The compound features:

  • A pyrrolidinone ring , which is known for its role in various biological activities.
  • Aromatic substituents: 4-chlorophenyl and 3-fluorophenyl , enhancing its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest potential modulation of enzyme activity, particularly in relation to acetylcholinesterase (AChE) and urease. Compounds structurally related to this one have shown strong inhibitory effects against these enzymes, indicating that further exploration could reveal similar properties .
  • Antibacterial Properties : Similar compounds have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl group may play a crucial role in enhancing this activity .
  • Binding Interactions : Docking studies have indicated that the compound may interact effectively with proteins such as bovine serum albumin (BSA), which is essential for understanding its pharmacokinetics and therapeutic potential .

Case Studies and Experimental Data

Several studies have focused on the synthesis and biological evaluation of compounds related to This compound :

  • Synthesis : The synthesis typically involves multi-step organic reactions, often utilizing automated reactors to improve yield and efficiency .
  • Biological Evaluation : In vitro assays have shown that similar compounds possess strong inhibitory effects on urease with IC50 values significantly lower than standard inhibitors, suggesting that this compound could be a promising candidate for drug development .

Table of Biological Activities

Biological ActivityRelated CompoundsIC50 Values (µM)Reference
Acetylcholinesterase InhibitionVarious pyrrolidine derivatives2.14 - 6.28
Urease InhibitionPyrrolidine derivatives1.13 - 21.25
Antibacterial ActivitySulfonamide derivativesModerate to Strong

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and physicochemical properties of 3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-(3-fluorophenyl)urea are compared below with three thiazole-containing urea derivatives from a 2013 study (). These compounds share the urea scaffold but differ in core heterocycles and substituents, providing insights into the impact of structural modifications.

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents (Urea-Linked Phenyl Groups) Molecular Weight (g/mol) [M+H]+ (m/z) Yield (%)
Target Compound Pyrrolidinone 3-Fluorophenyl, 4-chlorophenyl 332.78 (calculated) 333.8 N/A
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) Thiazole 3-Fluorophenyl, 4-(chloromethyl)thiazole 362.1 362.1 50.3
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea (8b) Thiazole 3,5-Dichlorophenyl, 4-(chloromethyl)thiazole 412.0 412.0 58.1
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chloro-4-fluorophenyl)urea (8c) Thiazole 3-Chloro-4-fluorophenyl, 4-(chloromethyl)thiazole 396.0 396.0 55.3

Key Observations

Core Structure Differences: The target compound employs a pyrrolidinone core, a non-aromatic lactam ring, which contrasts with the thiazole (aromatic heterocycle) in compounds 8a–8c. The pyrrolidinone’s lack of aromaticity may reduce planarity and alter solubility or binding interactions compared to thiazole-containing analogues.

Substituent Effects :

  • Halogenation Patterns :

  • The target compound’s 3-fluorophenyl and 4-chlorophenyl substituents differ from the mixed chloro/fluoro patterns in 8a–8c. For example, 8c features a 3-chloro-4-fluorophenyl group, which introduces steric and electronic effects distinct from the target’s meta-fluorine and para-chlorine arrangement.
  • Thiazole vs. Pyrrolidinone:
  • The thiazole core in 8a–8c includes a chloromethyl group, absent in the target compound. This substituent may enhance reactivity (e.g., nucleophilic substitution) or influence metabolic stability.

Molecular Weight and Yield: The target compound’s calculated molecular weight (332.78 g/mol) is significantly lower than thiazole-based analogues (362.1–412.0 g/mol), primarily due to the absence of the sulfur-containing thiazole and chloromethyl group. Yields for 8a–8c range from 50.3% to 58.1%, suggesting moderate synthetic efficiency for thiazole derivatives. No yield data are available for the target compound.

Structural Geometry: provides bond-angle data for a structurally unrelated pyrazole derivative, highlighting the importance of torsional angles in molecular conformation. thiazole’s rigidity) may influence intermolecular interactions .

Implications for Drug Design

  • Pyrrolidinone vs. Thiazole: The pyrrolidinone core may offer improved solubility due to its polar lactam group, whereas thiazoles enhance aromatic stacking interactions.
  • Halogen Positioning : Meta- and para-substituted halogens (as in the target) could optimize target binding compared to ortho-substituted variants, which may introduce steric hindrance.
  • Molecular Weight : The target’s lower molecular weight aligns with Lipinski’s "Rule of Five" guidelines, suggesting better oral bioavailability than heavier thiazole analogues .

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